N-butyl-3-fluoro-5-methylaniline
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Overview
Description
N-butyl-3-fluoro-5-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-fluoro-5-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a precursor compound followed by reduction to introduce the amine group.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of a halogenated precursor with a butylamine.
Palladium-Catalyzed Amination: This method uses palladium catalysts to facilitate the amination of a halogenated precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic derivatives.
Scientific Research Applications
N-butyl-3-fluoro-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-3-fluoro-5-methylaniline involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl and methyl groups can affect the compound’s lipophilicity and overall molecular stability .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-3-fluoroaniline
- N-butyl-5-methylaniline
- 3-fluoro-5-methylaniline
Uniqueness
N-butyl-3-fluoro-5-methylaniline is unique due to the specific combination of substituents on the aniline ring. The presence of both a fluorine atom and a butyl group provides distinct chemical properties, such as increased lipophilicity and potential for unique interactions in biological systems .
Biological Activity
N-butyl-3-fluoro-5-methylaniline is an aromatic amine that has garnered interest in various scientific fields due to its unique molecular structure and potential biological activities. This compound features a butyl group attached to the nitrogen atom of an aniline structure, along with a fluorine atom and a methyl group on the aromatic ring. This distinctive arrangement may influence its interactions with biological systems, making it a candidate for further research in pharmacology and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C12H16F1N1. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets. The butyl group contributes to the overall hydrophobic character, which may affect its pharmacokinetics and dynamics.
Property | Value |
---|---|
Molecular Formula | C12H16F1N1 |
Molecular Weight | 201.26 g/mol |
Solubility | Moderate in organic solvents |
Melting Point | Not yet determined |
Pharmacological Potential
This compound has potential applications in drug development due to its structural characteristics. Compounds that share similar features have been investigated for their roles as enzyme inhibitors, anti-cancer agents, and antimicrobial substances.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors for various enzymes, which could be explored further for this compound.
- Anticancer Activity : Research on related compounds has shown promising anticancer properties, indicating that this compound may also possess similar effects.
- Antimicrobial Properties : Similar anilines have demonstrated antimicrobial activity, suggesting that this compound could be effective against certain pathogens.
Case Studies
- Anticancer Activity : A study involving structurally related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for this compound to be developed as an anticancer agent .
- Enzyme Interaction : Research on related fluorinated anilines indicated their ability to inhibit specific enzymes involved in cancer metabolism, which could be a target for this compound .
Future Research Directions
Further investigations are necessary to elucidate the specific biological mechanisms of this compound. Key areas for future research include:
- In vitro Studies : Conducting detailed in vitro assays to assess the compound's activity against various cancer cell lines and microbial strains.
- In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to establish safety and effectiveness.
- Structure-Activity Relationship (SAR) : Exploring modifications of the compound's structure to enhance its biological activity and reduce potential toxicity.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-butyl-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
JSFZVXQNDGKSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC(=C1)C)F |
Origin of Product |
United States |
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